molecular formula C11H16F3NO2 B2869909 (Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2034351-99-8

(Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B2869909
CAS No.: 2034351-99-8
M. Wt: 251.249
InChI Key: LQORVCBJISHMAV-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound that features a tetrahydrofuran ring and a piperidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrahydrofuran and piperidine precursors. One common method involves the reaction of tetrahydrofuran with a suitable piperidine derivative under controlled conditions. The trifluoromethyl group is introduced through a fluorination reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (Tetrahydrofuran-3-yl)(4-methylpiperidin-1-yl)methanone
  • (Tetrahydrofuran-3-yl)(4-chloropiperidin-1-yl)methanone
  • (Tetrahydrofuran-3-yl)(4-fluoropiperidin-1-yl)methanone

Uniqueness

(Tetrahydrofuran-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced biological activity. This makes it a valuable compound for drug development and other applications .

Properties

IUPAC Name

oxolan-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO2/c12-11(13,14)9-1-4-15(5-2-9)10(16)8-3-6-17-7-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQORVCBJISHMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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